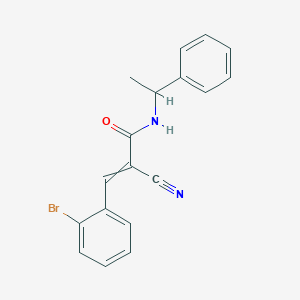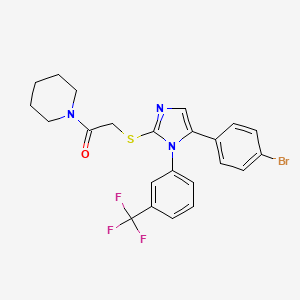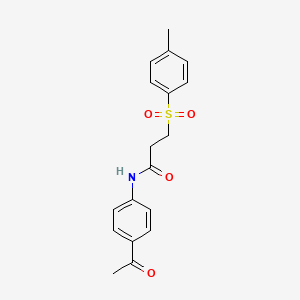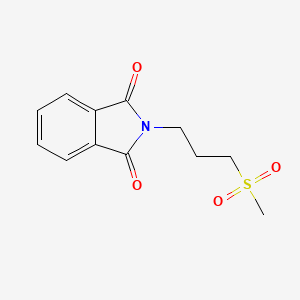![molecular formula C14H10Cl2N2 B2553317 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole CAS No. 879918-72-6](/img/structure/B2553317.png)
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications. DMCM is a potent and selective antagonist of the GABAA receptor and is known to have anxiogenic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Triazolinone Herbicides
This compound can be used in the synthesis of important triazolinone herbicides like Sulfentrazone . The nitration process of this compound is a key intermediate step in the synthesis of Sulfentrazone .
Antimicrobial Activity
The compound has been studied for its potential antimicrobial activity. However, more research is needed to understand its specific effects and potential therapeutic applications.
Central Nervous System (CNS) Effects
Studies have explored the effect of this compound on various neurotransmitter systems. Some research indicates potential interactions with dopamine and serotonin receptors, which are involved in mood, cognition, and movement.
Anticonvulsant Activity
Limited studies have investigated the potential anticonvulsant properties of this compound. More research is needed to confirm these findings and understand the mechanisms involved.
Pharmacological Properties
Research on other piperazine derivatives suggests potential applications in various fields, including antidepressants, antiparasitics, and antifungals. It’s possible that this compound may have similar applications, but more research is needed.
Organic Light-Emitting Diodes (OLEDs)
Luminescent open-shell organic radicals, such as this compound, have recently been regarded as one of the most potential materials in organic light-emitting diodes (OLEDs) .
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-4-3-5-12(16)10(11)8-18-9-17-13-6-1-2-7-14(13)18/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJIIODPHGVBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)




![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)



![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)